molecular formula C10H11F3O B15345290 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene

1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene

Cat. No.: B15345290
M. Wt: 204.19 g/mol
InChI Key: ODFCMFNQSWQFNR-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms and a methyloxyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: The compound can be synthesized by direct fluorination of 4-[(2-methylpropan-2-yl)oxy]benzene using elemental fluorine under controlled conditions.

  • Nucleophilic Aromatic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group on the benzene ring with a trifluoromethyl group.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are often employed, where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Processes: Continuous flow processes can also be used to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atoms, although this is less common.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may use strong nucleophiles like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Reduced fluorinated compounds with fewer fluorine atoms.

  • Substitution Products: A wide range of substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the design of new drugs with improved properties.

  • Industry: It is used in the production of materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-propanol: A related compound with a trifluoromethyl group on a propanol structure.

  • 2-Trifluoromethyl-2-propanol: Another fluorinated alcohol with similar properties.

  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: A pyridine derivative with a trifluoromethyl group.

Uniqueness: 1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene is unique due to its specific arrangement of fluorine atoms and the methyloxyl group, which confer distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,2,3-trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H11F3O/c1-10(2,3)14-7-5-4-6(11)8(12)9(7)13/h4-5H,1-3H3

InChI Key

ODFCMFNQSWQFNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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